9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole
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Overview
Description
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of [1,1’-Biphenyl]-4-yl is coupled with a halogenated carbazole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the biphenyl and chlorophenyl groups, resulting in different electronic properties.
3,6-Di(4-chlorophenyl)carbazole: Contains two chlorophenyl groups but lacks the biphenyl moiety.
9-(4-Biphenyl)carbazole: Similar structure but without the chlorophenyl group.
Uniqueness
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is unique due to the presence of both biphenyl and chlorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Biological Activity
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a carbazole core with various substituents, including biphenyl and chlorophenyl groups, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C36H24ClN with a molecular weight of approximately 506.035 g/mol. The structure incorporates a carbazole moiety, which is known for its diverse biological activities, particularly in cancer therapy and as a potential antiviral agent.
Property | Value |
---|---|
Molecular Formula | C36H24ClN |
Molecular Weight | 506.035 g/mol |
Density | 1.17 g/cm³ |
LogP | 10.438 |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors of topoisomerase II have been linked to apoptosis in cancer cells and may induce cell cycle arrest .
- Antiviral Activity : Research indicates that certain carbazole derivatives exhibit antiviral properties against various viruses, including Ebola virus. The mechanism often involves interference with viral entry or replication .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting potential as anticancer agents. They may induce apoptosis and inhibit cell proliferation through various pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of carbazole derivatives, including this compound:
- Topoisomerase II Inhibition : A study highlighted that carbazole derivatives could inhibit topoisomerase II activity effectively at concentrations around 20 µM, leading to G2/M phase arrest in cancer cells .
- Antiproliferative Effects : In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects were attributed to the induction of apoptosis and cell cycle arrest .
- Antiviral Screening : A recent investigation into carbazole derivatives found promising antiviral activity against the Ebola virus pseudotype with effective concentrations (EC50) ranging from 0.16 to 0.37 µM, indicating a strong therapeutic potential .
Summary of Biological Activities
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(4-phenylphenyl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClN/c31-25-15-10-23(11-16-25)24-14-19-30-28(20-24)27-8-4-5-9-29(27)32(30)26-17-12-22(13-18-26)21-6-2-1-3-7-21/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKBZCKNXOFDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856812 |
Source
|
Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219821-48-3 |
Source
|
Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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